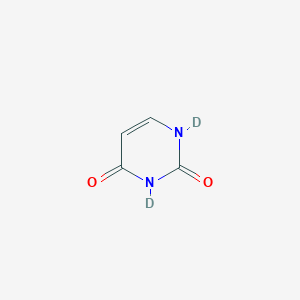

Uracil-d2-1

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C4H4N2O2 |

|---|---|

Molecular Weight |

114.10 g/mol |

IUPAC Name |

1,3-dideuteriopyrimidine-2,4-dione |

InChI |

InChI=1S/C4H4N2O2/c7-3-1-2-5-4(8)6-3/h1-2H,(H2,5,6,7,8)/i/hD2 |

InChI Key |

ISAKRJDGNUQOIC-ZSJDYOACSA-N |

Isomeric SMILES |

[2H]N1C=CC(=O)N(C1=O)[2H] |

Canonical SMILES |

C1=CNC(=O)NC1=O |

Origin of Product |

United States |

Foundational & Exploratory

Technical Guide: Isotopic Purity of Uracil-d2

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the isotopic purity of Uracil-d2, a deuterated form of the naturally occurring pyrimidine derivative, uracil. This document is intended for professionals in research, and drug development who utilize isotopically labeled compounds as internal standards for quantitative analysis or as tracers in metabolic studies.

Introduction to Uracil-d2

Uracil-d2 is a stable isotope-labeled version of uracil where two hydrogen atoms have been replaced by deuterium. It serves as an invaluable tool in various analytical techniques, including mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.[1] Its primary applications include use as an internal standard in quantitative analyses and as a tracer to elucidate metabolic pathways.[1][2] The efficacy of Uracil-d2 in these applications is critically dependent on its isotopic purity and the precise distribution of its different isotopic forms.

Data Presentation: Isotopic Purity of Uracil-d2

The isotopic purity of a deuterated compound is a measure of the percentage of molecules that contain the specified number of deuterium atoms. For Uracil-d2, the ideal molecule contains two deuterium atoms. However, due to the nature of chemical synthesis, a final product will contain a distribution of isotopic species: d2 (two deuterium atoms), d1 (one deuterium atom), and d0 (no deuterium atoms).

The following table summarizes a typical isotopic distribution for a commercial batch of Uracil-d2 with a stated isotopic enrichment of 98 atom % D.

| Isotopic Species | Number of Deuterium Atoms | Expected Abundance (%) |

| d2-Uracil | 2 | 96.04% |

| d1-Uracil | 1 | 3.92% |

| d0-Uracil | 0 | 0.04% |

Note: The expected abundance is calculated based on a binomial distribution for a 98% isotopic enrichment at two possible labeling positions.

Experimental Protocols for Determining Isotopic Purity

The determination of isotopic purity and distribution of Uracil-d2 is primarily achieved through mass spectrometry and NMR spectroscopy. These methods provide quantitative data on the relative abundance of each isotopic species.

Mass Spectrometry (MS)

Mass spectrometry is a powerful technique for determining the isotopic distribution of a labeled compound by separating ions based on their mass-to-charge ratio. Both Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) can be employed.

a) Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is often preferred for its high sensitivity and specificity, especially for polar and non-volatile compounds like uracil, minimizing the need for derivatization.

-

Sample Preparation:

-

A standard solution of Uracil-d2 is prepared in a suitable solvent (e.g., methanol or water).

-

The sample is introduced into the LC system.

-

-

Chromatography:

-

An appropriate HPLC or UHPLC column, such as a C18 column, is used for separation.[3]

-

A mobile phase gradient is employed to elute the analyte.

-

-

Mass Spectrometry:

-

The eluent is introduced into the mass spectrometer, typically using an electrospray ionization (ESI) source in positive ion mode.[3]

-

The mass spectrometer is operated in full scan mode to detect the molecular ions of the different isotopic species of uracil (d0, d1, and d2). The expected m/z values would be centered around 113.05 for d0-Uracil (C4H4N2O2), 114.06 for d1-Uracil (C4H3DN2O2), and 115.06 for d2-Uracil (C4H2D2N2O2).

-

The relative peak areas for each isotopic species are integrated to calculate the isotopic distribution.

-

b) Gas Chromatography-Mass Spectrometry (GC-MS)

For GC-MS analysis, derivatization of uracil is typically required to increase its volatility.

-

Sample Preparation and Derivatization:

-

A sample of Uracil-d2 is dissolved in an appropriate solvent.

-

A derivatizing agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS), is added to the sample to create a volatile trimethylsilyl (TMS) derivative.

-

The reaction mixture is heated to ensure complete derivatization.

-

-

Chromatography:

-

The derivatized sample is injected into the GC.

-

A capillary column suitable for the separation of derivatized bases is used.[4]

-

-

Mass Spectrometry:

-

The separated components are introduced into the mass spectrometer.

-

The mass spectrum will show the molecular ions of the derivatized isotopic species.

-

The relative abundances of the d0, d1, and d2-derivatized uracil are determined by integrating the corresponding ion peaks.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy can be used to confirm the positions of the deuterium labels and to estimate the isotopic purity.

-

¹H NMR (Proton NMR):

-

A high-resolution NMR spectrometer is used.

-

The Uracil-d2 sample is dissolved in a suitable deuterated solvent (e.g., DMSO-d6).

-

In the ¹H NMR spectrum of a highly enriched Uracil-d2 sample, the signals corresponding to the protons at the deuterated positions will be significantly reduced in intensity compared to the signals of the remaining protons.

-

The isotopic purity can be estimated by comparing the integration of the residual proton signals at the labeled positions to the integration of a proton signal at an unlabeled position.

-

-

²H NMR (Deuterium NMR):

-

This technique directly observes the deuterium nuclei.

-

A single peak corresponding to the deuterium atoms in the Uracil-d2 molecule will be observed, confirming the presence and chemical environment of the label.

-

Visualization of Analytical Workflow

The following diagram illustrates a generalized workflow for the determination of the isotopic purity of Uracil-d2 using mass spectrometry.

Caption: Workflow for Isotopic Purity Determination of Uracil-d2.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Validation of an ultra-high performance liquid chromatography tandem mass spectrometric method for quantifying uracil and 5,6-dihydrouracil in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

Uracil-d2-1 chemical structure and properties

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical structure, properties, and applications of Uracil-1,3-d2, a deuterated analog of the naturally occurring pyrimidine, uracil. This isotopically labeled compound is a valuable tool in various research and development settings, particularly in the fields of pharmacology, metabolomics, and drug discovery.

Chemical Structure and Identification

Uracil-1,3-d2, also known as 1,3-dideuteriopyrimidine-2,4-dione, is a stable isotope-labeled form of uracil where the hydrogen atoms on the nitrogen atoms at positions 1 and 3 of the pyrimidine ring are replaced with deuterium.

Chemical Structure:

Chemical structure of Uracil-1,3-d2.

Table 1: Compound Identification

| Identifier | Value |

| IUPAC Name | 1,3-dideuteriopyrimidine-2,4-dione |

| Synonyms | Uracil-d2-1, 2,4(1H,3H)-Pyrimidinedione-1,3-d2 |

| CAS Number | 20666-60-8 |

| Molecular Formula | C₄H₂D₂N₂O₂ |

| Molecular Weight | 114.10 g/mol |

| Canonical SMILES | C1=CNC(=O)NC1=O (unlabeled) |

| InChI Key | ISAKRJDGNUQOIC-UHFFFAOYSA-N (unlabeled) |

Physicochemical Properties

The physicochemical properties of Uracil-1,3-d2 are very similar to those of unlabeled uracil. The primary difference lies in the increased molecular weight due to the presence of two deuterium atoms. This mass difference is the basis for its use as an internal standard in mass spectrometry.

Table 2: Physicochemical Properties

| Property | Value (for unlabeled Uracil) | Reference |

| Appearance | White to off-white crystalline powder | [1] |

| Melting Point | >300 °C | [1] |

| Solubility | Soluble in hot water, sparingly soluble in cold water, insoluble in ethanol and ether. Soluble in alkaline solutions. | [1] |

| pKa (acidic) | 9.45 | [1] |

| LogP | -1.07 | [1] |

Experimental Protocols

Synthesis of Uracil-1,3-d2

The most common method for the preparation of Uracil-1,3-d2 is through hydrogen-deuterium (H/D) exchange. This involves the treatment of unlabeled uracil with a deuterium source, typically deuterium oxide (D₂O), often under conditions that facilitate the exchange of the acidic N-H protons.

Protocol: H/D Exchange for Uracil-1,3-d2 Synthesis

-

Materials:

-

Uracil (unlabeled)

-

Deuterium oxide (D₂O, 99.8 atom % D)

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle

-

Rotary evaporator

-

-

Procedure:

-

Dissolve a known quantity of uracil in a minimal amount of D₂O in a round-bottom flask.

-

Attach a reflux condenser and heat the mixture to reflux for several hours. The exact time can be optimized and monitored by techniques like NMR to ensure complete exchange.

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Remove the D₂O under reduced pressure using a rotary evaporator.

-

To ensure a high degree of deuteration, the process can be repeated by redissolving the solid in fresh D₂O and repeating steps 2-4.

-

Dry the resulting Uracil-1,3-d2 product under high vacuum.

-

-

Characterization:

-

Confirm the identity and isotopic purity of the product using ¹H NMR (disappearance of N-H signals), ¹³C NMR, and mass spectrometry (observation of the correct molecular ion peak).

-

Quantification of Uracil in Biological Samples using Uracil-1,3-d2 as an Internal Standard

Uracil-1,3-d2 is widely used as an internal standard for the accurate quantification of endogenous uracil in biological matrices like plasma or urine by liquid chromatography-tandem mass spectrometry (LC-MS/MS). This is particularly important for screening patients for dihydropyrimidine dehydrogenase (DPD) deficiency before administering fluoropyrimidine-based chemotherapies.

Protocol: LC-MS/MS Analysis of Uracil

-

Sample Preparation:

-

To a known volume of the biological sample (e.g., plasma), add a known amount of Uracil-1,3-d2 internal standard solution.

-

Perform protein precipitation by adding a cold organic solvent (e.g., acetonitrile).

-

Vortex and centrifuge the sample to pellet the precipitated proteins.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

-

Reconstitute the dried extract in the initial mobile phase for LC-MS/MS analysis.

-

-

LC-MS/MS Conditions (Typical):

-

LC Column: A C18 reversed-phase column is commonly used.

-

Mobile Phase: A gradient of water with a small amount of acid (e.g., 0.1% formic acid) and an organic solvent like acetonitrile.

-

Mass Spectrometer: A triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode.

-

MRM Transitions:

-

Uracil (unlabeled): Monitor the transition from the parent ion (m/z) to a specific daughter ion.

-

Uracil-1,3-d2 (internal standard): Monitor the corresponding transition for the deuterated analog.

-

-

-

Data Analysis:

-

Quantify the amount of uracil in the sample by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared with known concentrations of unlabeled uracil and a constant concentration of the internal standard.

-

Applications in Research and Drug Development

The primary application of Uracil-1,3-d2 is as an internal standard for the accurate quantification of uracil.[2] This is crucial in several areas:

-

Pharmacokinetics: Studying the absorption, distribution, metabolism, and excretion (ADME) of uracil and uracil-based drugs.

-

Clinical Diagnostics: Screening for DPD deficiency to prevent severe toxicity from fluoropyrimidine chemotherapy.[3]

-

Metabolomics: Tracing the pyrimidine salvage pathway to understand nucleotide metabolism in health and disease.

The use of a stable isotope-labeled internal standard like Uracil-1,3-d2 corrects for variability in sample preparation and instrument response, leading to highly accurate and precise measurements.

Signaling Pathways and Experimental Workflows

Pyrimidine Salvage Pathway

Uracil is a key component of the pyrimidine salvage pathway, which recycles nucleobases from the degradation of RNA. Uracil-1,3-d2 can be used as a tracer to study the flux through this pathway.

Simplified Pyrimidine Salvage Pathway.

Experimental Workflow for DPD Deficiency Screening

The following diagram illustrates the workflow for using Uracil-1,3-d2 in a clinical setting to screen for DPD deficiency.

Workflow for DPD deficiency screening.

Conclusion

Uracil-1,3-d2 is an indispensable tool for researchers and clinicians working with uracil and fluoropyrimidine drugs. Its use as an internal standard in mass spectrometry-based assays provides the accuracy and precision required for reliable pharmacokinetic studies and for clinical decision-making in personalized medicine. The straightforward synthesis and clear applications make Uracil-1,3-d2 a cornerstone in the study of pyrimidine metabolism and the safe administration of critical cancer therapies.

References

Synthesis and Preparation of Deuterated Uracil: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and preparation of deuterated uracil, a critical tool in metabolic research and drug development. The strategic incorporation of deuterium, a stable isotope of hydrogen, into the uracil molecule allows for precise tracking in biological systems and can modulate pharmacokinetic properties. This document details various synthetic methodologies, presents quantitative data for comparison, and outlines experimental protocols and applications.

Introduction to Deuterated Uracil in Research and Drug Development

Uracil is a fundamental pyrimidine nucleobase found in ribonucleic acid (RNA). Its deuterated analogues, where one or more hydrogen atoms are replaced by deuterium, are invaluable in a range of scientific disciplines. In metabolic research, deuterated uracil serves as a tracer to elucidate the complex pathways of nucleotide biosynthesis and degradation.[1][2] In drug development, deuterium-labeled compounds are frequently used as internal standards for quantitative analysis in pharmacokinetic studies due to their similar chemical properties but distinct mass from their non-deuterated counterparts.[3][4] Furthermore, the kinetic isotope effect, where the stronger carbon-deuterium bond can slow metabolic processes, is a key strategy in drug design to improve therapeutic profiles.[5]

Synthesis of Deuterated Uracil

Several methods have been developed for the synthesis of deuterated uracil. The primary approaches include catalytic hydrogen-deuterium (H-D) exchange and synthesis from deuterated precursors.

Catalytic Hydrogen-Deuterium (H-D) Exchange

Catalytic H-D exchange is a widely used method for introducing deuterium into organic molecules. This process typically involves a metal catalyst, a deuterium source (commonly deuterium oxide, D₂O), and often elevated temperatures.

2.1.1. Palladium-Catalyzed H-D Exchange

Palladium on carbon (Pd/C) is a common and efficient catalyst for the deuteration of uracil.[6][7] The reaction is typically performed in D₂O, which serves as the deuterium donor.

Experimental Protocol: Palladium-Catalyzed H-D Exchange of Uracil

-

Materials: Uracil, 10% Palladium on activated carbon (Pd/C), Deuterium oxide (D₂O, 99.9 atom % D), Inert gas (Argon or Nitrogen).

-

Procedure:

-

In a reaction vessel, dissolve uracil in D₂O.

-

Add the Pd/C catalyst to the solution.

-

Seal the reaction vessel and purge with an inert gas.

-

Heat the reaction mixture to the desired temperature (e.g., 100-150°C) and stir for a specified time (e.g., 12-48 hours).

-

After the reaction is complete, cool the mixture to room temperature.

-

Filter the reaction mixture to remove the Pd/C catalyst.

-

Remove the D₂O under reduced pressure to obtain the deuterated uracil.

-

The product can be further purified by recrystallization.

-

Confirm the degree and position of deuteration using ¹H NMR and mass spectrometry.

-

2.1.2. Rhodium-Catalyzed H-D Exchange

Rhodium catalysts can also be employed for the H-D exchange of uracil and its derivatives.[8][9] Cationic rhodium complexes have shown efficacy in catalyzing deuteration at specific positions.

Experimental Protocol: Rhodium-Catalyzed H-D Exchange of Uracil

-

Materials: Uracil, Rhodium catalyst (e.g., [Cp*RhCl₂]₂), Deuterium oxide (D₂O, 99.9 atom % D), co-catalyst/base (e.g., NaOAc), Inert gas (Argon or Nitrogen).

-

Procedure:

-

To a reaction vessel, add uracil, the rhodium catalyst, and the co-catalyst.

-

Add D₂O to the vessel.

-

Seal the vessel and purge with an inert gas.

-

Heat the mixture to the desired temperature (e.g., 80-120°C) and stir for the required reaction time.

-

Upon completion, cool the reaction mixture.

-

The product is typically isolated by removing the solvent under vacuum and may require chromatographic purification.

-

Characterize the deuterated product by ¹H NMR and mass spectrometry to determine the extent of deuterium incorporation.

-

Synthesis from Deuterated Precursors

An alternative to H-D exchange is the synthesis of uracil from starting materials that already contain deuterium. This method can provide high levels of deuterium incorporation at specific positions.

Experimental Protocol: Synthesis from Deuterated Malic Acid and Urea

One of the classical syntheses of uracil involves the condensation of malic acid with urea in fuming sulfuric acid.[10][11] By using deuterated malic acid, deuterated uracil can be prepared.

-

Materials: Deuterated malic acid (e.g., malic-2,3,3-d₃-acid), Urea, Fuming sulfuric acid.

-

Procedure:

-

Carefully add deuterated malic acid to fuming sulfuric acid in a reaction flask, ensuring the temperature is controlled.

-

Add urea to the mixture.

-

Heat the reaction mixture according to the established procedure for uracil synthesis.

-

After the reaction is complete, cool the mixture and carefully pour it onto ice.

-

The precipitated deuterated uracil is collected by filtration, washed with cold water, and dried.

-

Purification can be achieved by recrystallization.

-

The final product should be analyzed by ¹H NMR and mass spectrometry to confirm its identity and isotopic purity.

-

Quantitative Data on Deuterated Uracil Synthesis

The efficiency of different deuteration methods can be compared based on reaction yields and the percentage of deuterium incorporation. The following tables summarize representative quantitative data from the literature.

| Method | Catalyst | Deuterium Source | Temperature (°C) | Time (h) | Yield (%) | Deuterium Incorporation (%) | Reference |

| H-D Exchange | 10% Pd/C | D₂O | 150 | 24 | >90 | ~95 (at C-6) | [6] |

| H-D Exchange | [Cp*RhCl₂]₂ | D₂O | 100 | 12 | 85 | >90 (ortho to directing group) | [8] |

Table 1: Comparison of Catalytic H-D Exchange Methods for Uracil Deuteration.

| Precursor | Reagents | Yield (%) | Deuterium Purity (%) | Reference |

| Deuterated Malic Acid | Urea, Fuming H₂SO₄ | ~70 | >98 | [10][11] |

Table 2: Synthesis of Deuterated Uracil from a Deuterated Precursor.

Applications of Deuterated Uracil

Metabolic Pathway Elucidation

Deuterated uracil is a powerful tool for tracing the metabolic fate of this nucleobase in biological systems. By introducing deuterated uracil to cells or organisms, researchers can track its incorporation into RNA and its degradation products using techniques like mass spectrometry.[1][2] This allows for the detailed mapping of pyrimidine metabolism.

Pharmacokinetic Studies and Drug Development

In drug development, deuterated compounds are essential as internal standards in bioanalytical methods, particularly for liquid chromatography-mass spectrometry (LC-MS).[3][4] An internal standard is a compound with similar physicochemical properties to the analyte, added in a known quantity to samples. It helps to correct for variations during sample processing and analysis, thereby improving the accuracy and precision of quantification.

Conclusion

The synthesis and application of deuterated uracil are of significant importance in modern scientific research and pharmaceutical development. The methods outlined in this guide, from catalytic H-D exchange to synthesis from deuterated precursors, provide researchers with a toolkit to produce this valuable isotopically labeled compound. The ability to trace metabolic pathways and improve the accuracy of pharmacokinetic studies underscores the continued relevance and utility of deuterated uracil in advancing our understanding of biology and in the development of new therapeutics.

References

- 1. Metabolomics and isotope tracing - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Physiologically based pharmacokinetic modelling of the three-step metabolism of pyrimidine using 13C-uracil as an in vivo probe - PMC [pmc.ncbi.nlm.nih.gov]

- 3. resolvemass.ca [resolvemass.ca]

- 4. The Value of Deuterated Internal Standards - KCAS Bio [kcasbio.com]

- 5. benchchem.com [benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. Preparation of Deuterium Labeled Compounds by Pd/C-Al-D2O Facilitated Selective H-D Exchange Reactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Uracil [chemeurope.com]

- 11. Uracil - Wikipedia [en.wikipedia.org]

Uracil-d2-1: A Technical Guide for Researchers and Drug Development Professionals

An in-depth overview of Uracil-d2-1, its physicochemical properties, and its critical role as an internal standard in quantitative bioanalysis for clinical and pharmaceutical research.

Introduction

This compound is the deuterium-labeled form of uracil, a naturally occurring pyrimidine derivative and a fundamental component of ribonucleic acid (RNA). In the fields of biomedical research and drug development, stable isotope-labeled compounds like this compound are indispensable tools. Its primary application lies in its use as an internal standard for quantitative analyses by nuclear magnetic resonance (NMR) spectroscopy, gas chromatography-mass spectrometry (GC-MS), or liquid chromatography-mass spectrometry (LC-MS).[1][2] The incorporation of deuterium atoms provides a distinct mass difference from endogenous uracil, allowing for precise and accurate quantification in complex biological matrices. This technical guide provides a comprehensive overview of this compound, including its properties, analytical methodologies, and key applications.

Physicochemical Properties

A clear understanding of the physicochemical properties of this compound is essential for its proper handling, storage, and application in experimental settings. The key properties are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 20666-60-8 | MedchemExpress |

| Molecular Formula | C4H2D2N2O2 | MedchemExpress |

| Molecular Weight | 114.10 g/mol | MedchemExpress |

| Appearance | Solid | MedchemExpress |

| Storage Conditions | Powder: -20°C for 3 years; In solvent: -80°C for 6 months | MedchemExpress |

Core Application: Quantitative Bioanalysis

The most significant application of this compound is as an internal standard in the quantification of uracil and its metabolites in biological samples, such as plasma and urine.[3] This is particularly crucial for assessing the activity of Dihydropyrimidine Dehydrogenase (DPD), the rate-limiting enzyme in the catabolism of uracil and the chemotherapeutic agent 5-fluorouracil (5-FU).[4] DPD deficiency can lead to severe toxicity in patients treated with 5-FU.[4] By accurately measuring the levels of endogenous uracil, clinicians can identify patients with DPD deficiency and adjust chemotherapy dosages accordingly.[4]

Experimental Workflow for Uracil Quantification in Plasma

The following diagram illustrates a typical workflow for the quantification of uracil in plasma samples using this compound as an internal standard with LC-MS/MS.

References

An In-depth Technical Guide to Uracil-d2 in Metabolic Labeling

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract

Metabolic labeling with stable isotopes is a powerful technique for probing the dynamics of biological macromolecules. By introducing atoms with heavier, non-radioactive isotopes into cellular pathways, researchers can track the synthesis, degradation, and flux of molecules like proteins, lipids, and nucleic acids. This guide focuses on the application of Uracil-d2 (5,6-dideuterated uracil), a stable isotope-labeled (SIL) nucleobase, for the metabolic labeling of ribonucleic acid (RNA). We will explore the core principles of its incorporation into nascent RNA, provide detailed experimental workflows, present data interpretation strategies, and illustrate key processes with diagrams. This technique offers a precise and robust method for quantifying RNA turnover rates, making it an invaluable tool in basic research and drug development for understanding gene expression dynamics and the effects of therapeutic agents on RNA metabolism.

Introduction to Metabolic Labeling with Uracil-d2

RNA turnover—the balance between RNA synthesis and degradation—is a fundamental process that governs gene expression. Dysregulation of RNA turnover is implicated in numerous diseases, including cancer and neurodegenerative disorders. Measuring these dynamics provides critical insights into cellular function and disease pathology.

Metabolic labeling with compounds like Uracil-d2 allows for the direct measurement of newly synthesized RNA. Uracil is a pyrimidine nucleobase unique to RNA. When cells are supplied with Uracil-d2, they incorporate it into their pyrimidine salvage pathway, ultimately leading to its inclusion in newly transcribed RNA molecules.[1][2] The "d2" signifies that two hydrogen atoms on the uracil molecule have been replaced with deuterium (²H), a stable (non-radioactive) isotope of hydrogen.[3]

The key advantages of using a stable isotope like deuterium are:

-

Safety: It is non-radioactive, eliminating the need for specialized handling and disposal.

-

Minimal Perturbation: Deuterium is chemically similar to hydrogen, causing minimal disruption to biological processes.

-

Sensitive Detection: The mass difference between deuterated and non-deuterated uracil is easily resolved by mass spectrometry (MS), allowing for precise quantification.[4]

This guide provides the technical framework for employing Uracil-d2 to study RNA dynamics.

The Pyrimidine Salvage Pathway: Incorporation of Uracil-d2

Exogenously supplied Uracil-d2 is utilized by the cell through the pyrimidine salvage pathway. This metabolic route recycles nucleobases from nucleic acid degradation. The pathway efficiently channels the labeled uracil into the cellular nucleotide pool for RNA synthesis.

The key enzymatic steps are:

-

Uracil Phosphoribosyltransferase (UPRT): This enzyme catalyzes the conversion of Uracil-d2 to Uridine-d2 monophosphate (UMP-d2). Mammalian cells can utilize this pathway for incorporating uracil analogs.[2][5]

-

Nucleoside-Phosphate Kinases: A series of kinases further phosphorylate UMP-d2 to Uridine-d2 diphosphate (UDP-d2) and subsequently to Uridine-d2 triphosphate (UTP-d2).

-

RNA Polymerases: UTP-d2, now part of the cellular nucleotide pool, is used by RNA polymerases as a substrate for the transcription of all classes of RNA, including mRNA, rRNA, and tRNA.

Caption: Metabolic pathway for the incorporation of Uracil-d2 into nascent RNA via the pyrimidine salvage pathway.

Experimental Design and Protocols

A typical Uracil-d2 metabolic labeling experiment involves a pulse-chase design to measure RNA synthesis and decay rates.

General Experimental Workflow

The process can be broken down into several key stages, from labeling the cells to analyzing the resulting data.

Caption: A standard experimental workflow for an RNA turnover study using Uracil-d2 metabolic labeling.

Detailed Experimental Protocol

This protocol is a representative methodology. Researchers should optimize concentrations and incubation times for their specific cell type and experimental goals.

Materials:

-

Cell line of interest (e.g., HeLa cells)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

Uracil-d2 (5,6-Dideuterouracil, C₄H₂D₂N₂O₂)[3]

-

RNA extraction kit (e.g., TRIzol or column-based kit)

-

Nuclease P1

-

Bacterial Alkaline Phosphatase (BAP)

-

LC-MS grade water, acetonitrile, and formic acid

-

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) system[6][7]

Procedure:

-

Cell Seeding: Plate cells at a density that ensures they are in the exponential growth phase at the start of the experiment. For a 6-well plate, seed approximately 300,000 cells per well 24 hours prior to labeling.

-

Preparation of Labeling Medium: Prepare a stock solution of Uracil-d2 in sterile water or DMSO. Dilute the stock into pre-warmed complete culture medium to a final concentration of 100-200 µM. (Note: This concentration should be optimized to ensure sufficient labeling without cytotoxicity).

-

Metabolic Labeling (Pulse):

-

Aspirate the old medium from the cells.

-

Add the Uracil-d2 containing labeling medium.

-

Incubate the cells for various time points (e.g., 0, 2, 4, 8, 12, 24 hours) to measure the rate of synthesis.

-

-

Chase (Optional, for decay measurement):

-

After a labeling period (e.g., 24 hours to reach steady-state), aspirate the labeling medium.

-

Wash the cells twice with pre-warmed phosphate-buffered saline (PBS).

-

Add "chase" medium containing a high concentration of unlabeled uracil (e.g., 10 mM) to outcompete any remaining Uracil-d2.

-

Collect cells at various time points post-chase (e.g., 0, 4, 8, 16, 24 hours).

-

-

Sample Collection and RNA Extraction:

-

At each time point, wash cells with cold PBS and lyse them directly in the plate.

-

Isolate total RNA using a preferred method, ensuring high purity (A260/A280 ratio of ~2.0).

-

Quantify the extracted RNA.

-

-

RNA Hydrolysis to Nucleosides:

-

In a microcentrifuge tube, combine 1-5 µg of total RNA with a buffer containing zinc chloride.

-

Add Nuclease P1 and incubate at 37°C for 2 hours to digest RNA into nucleoside 5'-monophosphates.

-

Add BAP and an appropriate buffer, then incubate at 37°C for an additional 2 hours to dephosphorylate the nucleosides.

-

Centrifuge the sample to pellet the enzymes and collect the supernatant containing the free nucleosides.

-

-

LC-MS/MS Analysis:

-

Inject the nucleoside mixture into an LC-MS/MS system.

-

Use a suitable chromatography column (e.g., C18) to separate the different nucleosides.

-

Set the mass spectrometer to monitor the mass-to-charge (m/z) transitions for both unlabeled uracil and Uracil-d2. Deuterated standards act as ideal internal references in LC-MS analysis.[4]

-

Unlabeled Uracil (C₄H₄N₂O₂): Molecular Weight ≈ 112.08 Da

-

Uracil-d2 (C₄H₂D₂N₂O₂): Molecular Weight ≈ 114.10 Da[3]

-

-

Data Analysis and Presentation

The primary output from the LC-MS analysis is the relative abundance of labeled ("heavy") and unlabeled ("light") uracil. This ratio is used to determine the fraction of newly synthesized RNA.

Caption: Logical workflow for data analysis, from raw LC-MS data to the calculation of RNA half-life.

The fraction of new RNA, or Fractional Synthesis (FS), at a given time point (t) is calculated as:

FS(t) = (Peak Area of Heavy Uracil) / (Peak Area of Heavy Uracil + Peak Area of Light Uracil)

By plotting FS(t) against time, the RNA synthesis rate can be modeled. For degradation, the fraction of remaining labeled RNA is plotted against time during the chase period, and the data are fit to a first-order decay curve to calculate the half-life (t½).

Presentation of Quantitative Data

Quantitative results from these experiments are best presented in tables that allow for clear comparison across different conditions, such as comparing a control group to a drug-treated group.

Table 1: Example Data Table for RNA Turnover Analysis

| Cell Line / Condition | Target RNA Population | RNA Synthesis Rate Constant (k_syn) (h⁻¹) | RNA Half-Life (t½) (hours) |

| Control (Vehicle) | Total RNA | 0.065 | 10.7 |

| Drug X (10 µM) | Total RNA | 0.031 | 22.4 |

| Control (Vehicle) | mRNA (polyA-selected) | 0.138 | 5.0 |

| Drug X (10 µM) | mRNA (polyA-selected) | 0.099 | 7.0 |

This table presents hypothetical data to illustrate how results can be structured. Values would be derived from kinetic modeling of the experimental data.

Applications in Research and Drug Development

The ability to precisely quantify RNA turnover has broad applications:

-

Basic Research: Understanding how gene expression is regulated under different physiological conditions, during development, or in response to stimuli.

-

Pharmacology: Determining the mechanism of action of drugs that target transcription, RNA processing, or RNA degradation pathways.

-

Oncology: Investigating the altered RNA metabolism in cancer cells, which often exhibit higher rates of ribosome biogenesis and RNA turnover.[8][9]

-

Biomarker Discovery: Identifying changes in the turnover of specific RNAs that may serve as biomarkers for disease diagnosis or therapeutic response.[8]

Conclusion

Metabolic labeling with Uracil-d2 is a robust, safe, and highly quantitative method for studying RNA dynamics in living cells. By leveraging the cell's natural pyrimidine salvage pathway and the analytical precision of mass spectrometry, this technique provides direct measurements of RNA synthesis and degradation rates. The detailed protocols and analytical framework presented in this guide offer a comprehensive resource for researchers aiming to explore the complex and dynamic world of the transcriptome, advancing our understanding of gene regulation in health and disease.

References

- 1. An optimized chemical-genetic method for cell-specific metabolic labeling of RNA | Springer Nature Experiments [experiments.springernature.com]

- 2. An Optimized Chemical-Genetic Method for Cell-Specific Metabolic Labeling of RNA - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Uracil (5,6-Dâ, 98%)- Cambridge Isotope Laboratories, DLM-8502-0.1 [isotope.com]

- 4. resolvemass.ca [resolvemass.ca]

- 5. Biosynthetic labeling of RNA with uracil phosphoribosyltransferase allows cell-specific microarray analysis of mRNA synthesis and decay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. themoonlight.io [themoonlight.io]

- 7. biorxiv.org [biorxiv.org]

- 8. Urinary excretion of modified nucleosides as biological marker of RNA turnover in patients with cancer and AIDS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. opendentistryjournal.com [opendentistryjournal.com]

The Gold Standard: A Technical Guide to Deuterium-Labeled Internal Standards in Bioanalysis

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug development and clinical research, the accurate quantification of therapeutic agents and their metabolites in complex biological matrices is paramount. Liquid chromatography-mass spectrometry (LC-MS) has emerged as the preferred bioanalytical technique due to its high sensitivity and selectivity. However, the inherent variability in sample preparation, chromatographic separation, and mass spectrometric ionization can compromise the integrity of quantitative data. The use of a stable isotope-labeled internal standard (SIL-IS), particularly a deuterium-labeled internal standard, is the cornerstone of robust and reliable bioanalysis, enabling the generation of high-quality data for pharmacokinetic, toxicokinetic, and metabolic studies.

This in-depth technical guide provides a comprehensive overview of the core principles, practical applications, and critical considerations for the use of deuterium-labeled internal standards in regulated bioanalysis.

The Principle of Isotope Dilution Mass Spectrometry

The utility of deuterium-labeled internal standards is founded on the principle of isotope dilution mass spectrometry (IDMS). In this technique, a known amount of a stable isotope-labeled version of the analyte is introduced into the sample at the earliest stage of the analytical workflow.[1] This "spiked" internal standard, being chemically and physically almost identical to the analyte, experiences the same variations throughout the entire analytical process, including extraction, potential degradation, chromatographic separation, and ionization.[2]

Quantification is not based on the absolute signal intensity of the analyte but rather on the ratio of the mass spectrometric signal of the native analyte to that of the known amount of the added internal standard.[1] This ratiometric measurement provides a level of accuracy and precision that is often unattainable with external calibration methods alone, as it effectively normalizes for a wide range of analytical variabilities.

Advantages of Deuterium-Labeled Internal Standards

Deuterium-labeled compounds are the most commonly used SIL-IS in bioanalysis for several key reasons:

-

Cost-Effectiveness and Availability: The synthesis of deuterium-labeled compounds is often more straightforward and less expensive compared to labeling with heavier isotopes like Carbon-13 (¹³C) or Nitrogen-15 (¹⁵N).[1] Deuterated starting materials and reagents are also more readily available.

-

High Isotopic Purity: Deuterium labeling can often be achieved with high levels of isotopic enrichment (ideally ≥98%), which is critical to prevent signal interference from the standard at the mass of the analyte.[1]

-

Near-Identical Physicochemical Properties: The substitution of hydrogen with deuterium results in a minimal change to the molecule's polarity and ionization potential. This ensures that the deuterated internal standard co-elutes with the analyte and experiences nearly identical matrix effects, leading to more accurate and precise quantification.

Data Presentation: Performance Comparison

The superiority of deuterium-labeled internal standards over other types, such as structural analogs, is evident in key bioanalytical validation parameters. The following tables summarize comparative data from various studies.

Table 1: Precision and Accuracy Comparison

| Analyte | Internal Standard Type | Validation Parameter | Performance Data | Reference |

| Sirolimus | Deuterated (d3-Sirolimus) | Interpatient Assay Imprecision (CV%) | 2.7% - 5.7% | [3] |

| Analog (Desmethoxyrapamycin) | 7.6% - 9.7% | [3] | ||

| Kahalalide F | Stable Isotope Labeled (SIL) | Precision (Variance) | Significantly lower (p=0.02) | [4] |

| Analog (Butyric acid analogue) | - | [4] | ||

| Stable Isotope Labeled (SIL) | Accuracy (Mean Bias) | 100.3% | [4] | |

| Analog (Butyric acid analogue) | 96.8% | [4] |

Table 2: Matrix Effect and Recovery Comparison

| Analyte | Internal Standard Type | Validation Parameter | Performance Data | Reference |

| Tacrolimus | Deuterated (Tacrolimus-¹³C,D₂) | Matrix Effect | -16.64% | [5] |

| Non-Deuterated (Ascomycin) | -28.41% | [5] | ||

| Lapatinib | Isotope-Labeled (lapatinib-d3) | Recovery Variability | Corrected for interindividual variability | [6] |

| Non-Isotope-Labeled (zileuton) | Did not correct for variability | [6] | ||

| Haloperidol | Deuterated Haloperidol | Extraction Recovery | 35% lower than analyte | [7] |

Experimental Protocols

Detailed and rigorous experimental protocols are the foundation of a successful bioanalytical method validation. The following sections provide methodologies for common sample preparation techniques and a general LC-MS/MS workflow.

Sample Preparation: Protein Precipitation (PPT)

Protein precipitation is a simple and rapid method for removing proteins from biological samples.

Protocol:

-

Thaw plasma or serum samples, calibration standards, quality control (QC) samples, and unknown study samples at room temperature.

-

Vortex the samples for 1-2 minutes to ensure homogeneity.

-

In a clean microcentrifuge tube, add a specific volume of the biological sample (e.g., 100 µL).

-

Add a precise volume of the deuterated internal standard working solution to each tube (except for blank samples).

-

Vortex the mixture for 30 seconds.

-

Add 3 to 4 volumes of a cold organic solvent (e.g., acetonitrile or methanol) to precipitate the proteins.

-

Vortex the mixture vigorously for 1-2 minutes.

-

Centrifuge the samples at high speed (e.g., 10,000 x g) for 10 minutes to pellet the precipitated proteins.

-

Carefully transfer the supernatant to a clean tube or a 96-well plate.

-

The supernatant can be directly injected into the LC-MS/MS system or evaporated and reconstituted in a suitable solvent.

Sample Preparation: Liquid-Liquid Extraction (LLE)

LLE is a sample cleanup technique that separates analytes from interferences based on their differential solubilities in two immiscible liquids.

Protocol:

-

Thaw and vortex the biological samples as described in the PPT protocol.

-

To a clean tube, add a specific volume of the sample (e.g., 200 µL).

-

Add a precise volume of the deuterated internal standard working solution.

-

Add a buffer to adjust the pH of the sample, which can optimize the partitioning of the analyte into the organic phase.

-

Add a specific volume of an immiscible organic solvent (e.g., ethyl acetate, methyl tert-butyl ether).

-

Vortex or shake the mixture vigorously for 5-10 minutes to ensure thorough mixing and facilitate the transfer of the analyte and internal standard into the organic phase.

-

Centrifuge the samples to separate the aqueous and organic layers.

-

Carefully transfer the organic layer to a clean tube.

-

Evaporate the organic solvent to dryness under a gentle stream of nitrogen.

-

Reconstitute the dried residue in a small, precise volume of a solvent compatible with the LC mobile phase.

Experimental and Bioanalytical Workflow

The following diagram illustrates a typical workflow for a bioanalytical method using a deuterium-labeled internal standard, from sample receipt to final data reporting.

Synthesis of Deuterium-Labeled Internal Standards

The incorporation of deuterium into a molecule can be achieved through two primary strategies: hydrogen/deuterium (H/D) exchange and de novo chemical synthesis.

-

Hydrogen/Deuterium (H/D) Exchange: This method involves the replacement of existing hydrogen atoms with deuterium.[8] It can be performed under various conditions, often catalyzed by acids, bases, or metals. While it can be a cost-effective approach, the position of labeling may be less specific, and there is a risk of back-exchange if the deuterium atoms are in labile positions.

-

De Novo Chemical Synthesis: This approach involves the complete synthesis of the target molecule using deuterated starting materials or reagents.[8] It offers greater control over the position and number of deuterium labels, ensuring the stability of the label throughout the analytical process.

Potential Challenges and Considerations

While deuterium-labeled internal standards are invaluable, researchers must be aware of potential challenges:

-

Isotopic Effects: The substitution of hydrogen with the heavier deuterium isotope can sometimes lead to a slight difference in chromatographic retention time, with the deuterated compound often eluting slightly earlier than the analyte.[1] If this separation occurs in a region of variable matrix effects, it can lead to differential ionization and compromise quantification.[8]

-

Isotopic Stability (Label Placement): Deuterium atoms must be placed on stable positions within the molecule. Labels on exchangeable sites (e.g., -OH, -NH, -SH groups) can be lost through hydrogen-deuterium exchange with the solvent, leading to inaccurate results.[9]

-

Cross-Contamination: The isotopic purity of the deuterated internal standard is crucial. The presence of unlabeled analyte in the internal standard solution can lead to an overestimation of the analyte concentration.[8]

Conclusion

Deuterium-labeled internal standards are an indispensable tool in modern bioanalysis, providing the foundation for accurate, precise, and robust quantitative data. By effectively compensating for the inherent variabilities of the analytical process, they enable researchers, scientists, and drug development professionals to generate high-quality data to support regulatory submissions and advance our understanding of drug disposition and efficacy. A thorough understanding of their principles, coupled with meticulous experimental execution and validation, is essential to harnessing their full potential.

References

- 1. benchchem.com [benchchem.com]

- 2. ema.europa.eu [ema.europa.eu]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. resolvemass.ca [resolvemass.ca]

- 7. benchchem.com [benchchem.com]

- 8. Three-phase liquid extraction: a simple and fast method for lipidomic workflows - PMC [pmc.ncbi.nlm.nih.gov]

- 9. m.youtube.com [m.youtube.com]

A Technical Guide to the Stability and Storage of Uracil-d2-1

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for Uracil-d2-1, a deuterated analogue of the naturally occurring pyrimidine derivative, uracil. Utilized as an internal standard in quantitative analyses by NMR, GC-MS, or LC-MS, and as a tracer in metabolic research, understanding the stability of this isotopically labeled compound is critical for ensuring the accuracy and reliability of experimental results.[1]

This compound: An Overview

This compound is a synthetically derived form of uracil where one or more hydrogen atoms have been replaced with deuterium. This isotopic substitution allows for its differentiation from endogenous uracil in biological matrices, making it an invaluable tool in pharmacokinetic and metabolic studies. The stability of the deuterium label and the integrity of the molecule are paramount for its application.

Recommended Storage Conditions

The stability of this compound is highly dependent on its form (solid or in solution) and the storage conditions. Adherence to the recommended storage guidelines is crucial to prevent degradation and maintain the isotopic and chemical purity of the compound.

Solid Form

When stored as a powder, this compound exhibits long-term stability. To prevent degradation from environmental factors, it is essential to store it in a tightly sealed container, protected from light and moisture.

| Parameter | Recommended Condition | Duration |

| Temperature | -20°C | Up to 3 years[2] |

| Room Temperature | Data not available for this compound; however, unlabeled uracil is stable for 3 years at room temperature.[3] Uracil (5,6-D₂, 98%) is recommended to be stored at room temperature.[4] | |

| Atmosphere | Dry, inert atmosphere (e.g., Argon or Nitrogen) | Recommended for long-term storage to minimize oxidation and hydrolysis. |

| Light Exposure | Protected from light (e.g., in an amber vial or opaque container) | Essential to prevent photodegradation. |

| Container | Tightly-closed container | To prevent moisture absorption.[5][6] |

In Solution

The stability of this compound in solution is significantly less than in its solid form and is highly dependent on the solvent and storage temperature. For optimal stability, solutions should be prepared fresh. If storage is necessary, it should be for a limited duration at low temperatures.

| Solvent | Temperature | Duration |

| Various (e.g., DMSO, Methanol, Water) | -80°C | Up to 6 months[2] |

| -20°C | Up to 1 month[2] |

Note: For quantitative applications, it is best practice to prepare working solutions fresh on the day of analysis. If stored, they should not be kept for more than 16 days under refrigeration.[7] Repeated freeze-thaw cycles should be avoided.

Stability Profile and Potential Degradation Pathways

A key consideration for deuterated compounds is the potential for hydrogen-deuterium exchange. For uracil and its derivatives, studies have shown that the deuterium at the C-5 position can undergo exchange with hydrogen, particularly in aqueous solutions under basic conditions.[2] This represents a unique degradation pathway for the isotopically labeled compound, as it would lead to a loss of the isotopic label, compromising its utility as an internal standard.

Figure 1: Potential Hydrogen-Deuterium Exchange at the C-5 Position of this compound.

Experimental Protocols

General Protocol for Forced Degradation Studies

Forced degradation studies are essential for establishing the intrinsic stability of a drug substance and identifying potential degradation products.[5][9] A general protocol for conducting a forced degradation study on this compound would involve the following steps:

Figure 2: General Experimental Workflow for a Forced Degradation Study of this compound.

-

Sample Preparation: Prepare solutions of this compound in a suitable solvent at a known concentration.

-

Stress Conditions: Expose the samples to a range of stress conditions as outlined in ICH guidelines:

-

Acidic Hydrolysis: Treat with an acid (e.g., 0.1 N HCl) at room temperature and elevated temperature.

-

Basic Hydrolysis: Treat with a base (e.g., 0.1 N NaOH) at room temperature.

-

Oxidative Degradation: Treat with an oxidizing agent (e.g., 3% H₂O₂) at room temperature.

-

Thermal Degradation: Expose the solid and solution to dry heat (e.g., 60°C).

-

Photostability: Expose the solid and solution to light as per ICH Q1B guidelines.

-

-

Time Points: Collect samples at various time points (e.g., 0, 2, 4, 8, 24 hours).

-

Sample Analysis: Analyze the stressed samples using a validated stability-indicating analytical method, such as HPLC-MS/MS.

-

Data Evaluation: Quantify the amount of remaining this compound and identify any degradation products.

Representative Stability-Indicating HPLC-MS/MS Method

Several HPLC-MS/MS methods have been developed for the quantification of uracil in biological matrices, which can be adapted for the stability testing of this compound.[6][7][10]

| Parameter | Condition |

| LC System | UPLC or HPLC system |

| Column | Reversed-phase C18 or Amide C16 column |

| Mobile Phase | Isocratic or gradient elution with a mixture of an aqueous buffer (e.g., 0.1% formic acid or ammonium hydroxide in water) and an organic solvent (e.g., methanol or acetonitrile). |

| Flow Rate | Typically 0.2-0.5 mL/min |

| Injection Volume | 5-20 µL |

| MS System | Triple quadrupole mass spectrometer |

| Ionization Mode | Electrospray Ionization (ESI), positive or negative mode |

| Detection Mode | Multiple Reaction Monitoring (MRM) |

| MRM Transitions | Specific precursor-to-product ion transitions for this compound and any potential degradation products would need to be determined. |

Handling Precautions

As with any chemical, appropriate safety precautions should be taken when handling this compound. This includes working in a well-ventilated area and using personal protective equipment such as gloves, a lab coat, and safety glasses. For isotopically labeled compounds, it is also important to have procedures in place to prevent cross-contamination with unlabeled material.

Conclusion

This compound is a stable compound when stored under the recommended conditions. As a solid, it can be stored for extended periods at -20°C, protected from light and moisture. In solution, its stability is more limited, and it is advisable to prepare solutions fresh or store them at -80°C for a maximum of six months. The potential for hydrogen-deuterium exchange under certain conditions should be considered when designing experiments. A robust, stability-indicating analytical method, such as HPLC-MS/MS, is essential for monitoring the purity and integrity of this compound over time and under stress conditions. By adhering to these guidelines, researchers can ensure the quality of their standards and the validity of their experimental data.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Kinetic studies of deuterium exchange at C-5 of Uracil and cytosine derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. Uracil (5,6-Dâ, 98%)- Cambridge Isotope Laboratories, DLM-8502-0.1 [isotope.com]

- 5. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]

- 6. Assay performance and stability of uracil and dihydrouracil in clinical practice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. A rapid HPLC-ESI-MS/MS method for determination of dihydrouracil/uracil ratio in plasma: evaluation of toxicity to 5-flurouracil in patients with gastrointestinal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. biospectra.us [biospectra.us]

- 9. Forced Degradation Studies - MedCrave online [medcraveonline.com]

- 10. Measurement of endogenous uracil and dihydrouracil in plasma and urine of normal subjects by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

Commercial Suppliers and Technical Guide for Uracil-d2-1 in Research

This technical guide provides an in-depth overview of Uracil-d2-1 for researchers, scientists, and drug development professionals. It covers commercially available sources, key technical data, and detailed experimental protocols for its application as an internal standard in quantitative analysis.

Introduction to this compound

This compound is a deuterium-labeled version of uracil, a naturally occurring pyrimidine nucleobase found in RNA. The incorporation of deuterium atoms creates a stable, heavier isotope of the molecule, making it an ideal internal standard for mass spectrometry-based quantitative studies. Its primary application is in the stable isotope dilution technique, a gold standard for accurate and precise quantification of endogenous uracil in biological matrices such as plasma and urine.[1] This is particularly crucial for clinical research, especially in monitoring patients undergoing chemotherapy with fluoropyrimidines like 5-fluorouracil (5-FU), where uracil levels can indicate the activity of the drug-metabolizing enzyme dihydropyrimidine dehydrogenase (DPD).[1]

Commercial Suppliers of this compound

Several reputable suppliers offer this compound for research purposes. The table below summarizes key quantitative data from some of these suppliers. It is important to note that product specifications can vary, and researchers should always refer to the supplier's certificate of analysis for the most accurate information.

| Supplier | Product Name/Variant | CAS Number | Molecular Formula | Purity/Isotopic Enrichment |

| MedChemExpress | This compound | 20666-60-8 | C₄D₂H₂N₂O₂ | Not explicitly stated, sold for research use.[1] |

| Cambridge Isotope Laboratories, Inc. | Uracil (5,6-D₂, 98%) | 24897-52-7 | C₄H₂D₂N₂O₂ | 98% Chemical Purity |

| LGC Standards | Uracil-1,3-d2 | 20666-60-8 | C₄D₂H₂N₂O₂ | 98 atom % D, min 98% Chemical Purity[2][3] |

| Simson Pharma Limited | Uracil-1,3 D2 | 20666-60-8 | C₄H₂D₂N₂O₂ | Certificate of Analysis provided with purchase.[4] |

Experimental Protocol: Quantitative Analysis of Uracil in Human Plasma by LC-MS/MS

This section details a typical experimental protocol for the quantification of uracil in human plasma using this compound as an internal standard. This method is based on the principle of stable isotope dilution followed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis.

Materials and Reagents

-

Uracil standard

-

This compound (Internal Standard)

-

LC-MS grade water

-

LC-MS grade methanol

-

LC-MS grade acetonitrile

-

Formic acid

-

Human plasma (blank, for calibration curve and quality controls)

-

Microcentrifuge tubes

-

Calibrated pipettes

-

Centrifuge

-

Nitrogen evaporator (optional)

-

LC-MS/MS system

Preparation of Stock and Working Solutions

-

Stock Solutions (1 mg/mL): Prepare individual stock solutions of uracil and this compound in LC-MS grade water or a suitable organic solvent like methanol.

-

Working Standard Solutions: Serially dilute the uracil stock solution with a 50:50 methanol:water mixture to prepare a series of working standard solutions for the calibration curve. The concentration range should be selected to cover the expected physiological concentrations of uracil in the study samples.

-

Internal Standard Working Solution: Dilute the this compound stock solution to a fixed concentration (e.g., 100 ng/mL) with the same diluent used for the working standards.

Sample Preparation (Protein Precipitation)

-

Aliquot 100 µL of plasma sample, calibration standard, or quality control sample into a microcentrifuge tube.

-

Add a fixed volume (e.g., 20 µL) of the this compound internal standard working solution to each tube (except for blank samples).

-

Add 300 µL of cold acetonitrile to each tube to precipitate the plasma proteins.[1]

-

Vortex the mixture for 30 seconds.

-

Centrifuge the tubes at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C to pellet the precipitated proteins.[1]

-

Carefully transfer the supernatant to a clean tube.

-

Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C or using a vacuum concentrator.[1]

-

Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 0.1% formic acid in water).[1]

-

Vortex for 15 seconds and transfer the solution to an autosampler vial for LC-MS/MS analysis.[1]

LC-MS/MS Analysis

The specific parameters for the LC-MS/MS system will need to be optimized for the instrument being used. The following are general guidelines:

-

Liquid Chromatography (LC): A C18 reversed-phase column is commonly used for the separation of uracil. A gradient elution with mobile phases consisting of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B) is a typical starting point.

-

Mass Spectrometry (MS/MS): The mass spectrometer should be operated in multiple reaction monitoring (MRM) mode. Specific precursor-to-product ion transitions for both uracil and this compound need to be determined and optimized.

Data Analysis

-

Integrate the peak areas for both the analyte (uracil) and the internal standard (this compound) in each chromatogram.

-

Calculate the peak area ratio of the analyte to the internal standard for all samples, calibrators, and quality controls.

-

Construct a calibration curve by plotting the peak area ratios of the calibrators against their known concentrations. A linear regression with a weighting factor (e.g., 1/x²) is often used.

-

Determine the concentration of uracil in the unknown samples by interpolating their peak area ratios from the calibration curve.[1]

Visualizations

Experimental Workflow for Quantitative Analysis

Caption: Workflow for quantitative analysis of uracil using this compound.

Pyrimidine Salvage Pathway

Caption: Simplified pyrimidine salvage pathway showing the incorporation of this compound.

References

An In-depth Technical Guide to the Safety and Handling of Uracil-d2-1

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for Uracil-d2-1, a deuterated isotopologue of the naturally occurring pyrimidine, uracil.[1] this compound is primarily utilized in research and development as a tracer or an internal standard for quantitative analyses by Nuclear Magnetic Resonance (NMR) or Mass Spectrometry (MS).[1] While generally not classified as a hazardous substance, adherence to standard laboratory safety protocols is essential to minimize any potential risks. This document outlines the physical and chemical properties, toxicological data, safe handling procedures, and the metabolic context of this compound.

Physicochemical and Toxicological Profile

The following tables summarize the key quantitative data for this compound and its non-labeled counterpart, uracil. It is important to note that comprehensive toxicological studies for this compound have not been fully conducted; therefore, the data for uracil should be considered as a primary reference for safety assessments.

Table 1: Physical and Chemical Properties

| Property | Uracil | This compound | Data Source(s) |

| Chemical Formula | C₄H₄N₂O₂ | C₄H₂D₂N₂O₂ | [2] |

| Molecular Weight | 112.09 g/mol | 114.10 g/mol | [2][3] |

| CAS Number | 66-22-8 | 20666-60-8 | [1][4] |

| Appearance | White to off-white powder/solid | Solid | |

| Melting Point | 335 °C (decomposes) | No data available | |

| Solubility | Soluble in hot water, ammonia water, and other alkalies. Insoluble in alcohol or ether.[5] | No data available | |

| pKa (acidic) | 9.38 | No data available | [4] |

Table 2: Toxicological and Safety Information

| Hazard Category | Description | Recommendations | Data Source(s) |

| Acute Toxicity | The toxicological properties have not been fully investigated. May be harmful if swallowed, inhaled, or absorbed through the skin. | Avoid ingestion, inhalation, and direct skin contact. | |

| Skin Irritation | May cause skin irritation. | Wear appropriate protective gloves. | |

| Eye Irritation | May cause eye irritation. | Wear safety glasses or goggles. | |

| Respiratory Irritation | May cause respiratory tract irritation. | Use in a well-ventilated area or with local exhaust ventilation. Avoid dust formation. | |

| Carcinogenicity | Not classified as a carcinogen by IARC, ACGIH, NTP, or OSHA. | Handle with standard laboratory precautions. |

Experimental Protocol: Safe Handling of this compound

This protocol outlines the recommended procedures for the safe handling of this compound in a laboratory setting. It is based on best practices for handling chemical compounds and deuterated standards.[6][7]

2.1. Personal Protective Equipment (PPE)

-

Eye Protection: Chemical safety goggles or glasses.

-

Hand Protection: Nitrile or other chemically resistant gloves. Inspect gloves for integrity before use.

-

Body Protection: A standard laboratory coat.

2.2. Engineering Controls

-

Work in a well-ventilated laboratory.

-

For procedures that may generate dust, use a chemical fume hood or a ventilated balance enclosure.

2.3. Handling Procedures

-

Preparation: Before handling, ensure that the work area is clean and uncluttered. Have all necessary equipment and materials readily available.

-

Weighing: If weighing the solid compound, do so in a ventilated enclosure to minimize dust inhalation.

-

Dissolving: When preparing solutions, add the solvent to the solid slowly to avoid splashing.

-

General Use: Avoid direct contact with the solid and its solutions. Use appropriate tools (spatulas, pipettes) for transfer.

2.4. Storage

-

Store this compound in a tightly sealed container.

-

Keep in a cool, dry place, away from direct sunlight and moisture to prevent H/D exchange.[7]

-

Consult the manufacturer's instructions for specific storage temperature recommendations, which are often at -20°C for long-term stability.[7]

2.5. Spills and Waste Disposal

-

Minor Spills: For small spills of the solid, gently sweep up the material, avoiding dust generation, and place it in a sealed container for disposal. Clean the spill area with a suitable solvent.

-

Waste Disposal: Dispose of this compound and any contaminated materials in accordance with local, state, and federal regulations.

Visualizing Workflows and Pathways

The following diagrams, generated using the DOT language, illustrate key logical and biological processes related to this compound.

Caption: A logical workflow for the safe handling of this compound.

References

Methodological & Application

Application Note: High-Throughput Quantification of Uracil in Human Plasma Using Uracil-d2 as an Internal Standard by LC-MS/MS

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note presents a detailed protocol for the accurate and precise quantification of uracil in human plasma using Uracil-d2 as a stable isotope-labeled (SIL) internal standard. The methodology employs a rapid and robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) approach, suitable for high-throughput clinical research and drug development applications. The use of a SIL internal standard is the gold standard in quantitative bioanalysis, compensating for variability in sample preparation and matrix effects.[1] This document provides comprehensive experimental protocols, data presentation, and visual workflows to guide researchers in implementing this method.

Introduction

The quantification of endogenous uracil in biological matrices is of significant clinical interest, particularly for personalizing treatment regimens for patients undergoing chemotherapy with fluoropyrimidines like 5-fluorouracil (5-FU). The enzyme dihydropyrimidine dehydrogenase (DPD) is primarily responsible for the catabolism of 5-FU, and its deficiency can lead to severe, life-threatening toxicity from standard doses.[2] Measuring plasma uracil levels allows for the assessment of DPD activity, enabling the identification of at-risk patients and subsequent dose adjustments for safer and more effective treatment.[2]

Stable isotope dilution coupled with LC-MS/MS is the preferred method for accurate bioanalysis.[3] Uracil-d2, a deuterated analog of uracil, serves as an ideal internal standard as it shares near-identical physicochemical properties with the analyte, ensuring it behaves similarly during sample extraction, chromatographic separation, and ionization.[1] This co-elution effectively corrects for variations in extraction recovery, injection volume, and matrix effects, leading to superior accuracy and precision.[1]

Principle of the Method

A known concentration of Uracil-d2 is spiked into plasma samples, calibrators, and quality control (QC) samples at the beginning of the sample preparation process. Following a simple protein precipitation step, the supernatant is directly analyzed by LC-MS/MS. The analyte (uracil) and the internal standard (Uracil-d2) are separated chromatographically and detected by a tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. Quantification is achieved by calculating the peak area ratio of the analyte to the internal standard and plotting this against the nominal concentrations of the calibration standards.[2]

Materials and Reagents

-

Analytes and Internal Standard:

-

Uracil (Sigma-Aldrich or equivalent)

-

Uracil-d2 (Alsachim or equivalent)

-

-

Solvents and Chemicals:

-

Acetonitrile (LC-MS grade)

-

Methanol (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Ultrapure water

-

-

Biological Matrix:

-

Human plasma (collected in EDTA-containing tubes)

-

Experimental Protocols

Preparation of Stock and Working Solutions

-

Uracil Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of uracil in a 50:50 (v/v) methanol:water mixture to achieve a final concentration of 1 mg/mL.

-

Uracil-d2 Stock Solution (1 mg/mL): Prepare the Uracil-d2 stock solution in the same manner as the uracil stock solution.

-

Uracil Working Solutions (for Calibration Standards and QCs): Serially dilute the uracil stock solution with a 50:50 (v/v) methanol:water mixture to prepare working solutions at appropriate concentrations for spiking into the plasma to create calibration standards and QCs.

-

Uracil-d2 Working Solution (Internal Standard): Dilute the Uracil-d2 stock solution with a 50:50 (v/v) methanol:water mixture to achieve a final concentration of 100 ng/mL.

Preparation of Calibration Standards and Quality Control Samples

-

Calibration Standards: Prepare calibration standards by spiking blank human plasma with the uracil working solutions to achieve final concentrations typically ranging from 1 to 100 ng/mL.[4]

-

Quality Control (QC) Samples: Prepare QC samples in blank human plasma at a minimum of three concentration levels: low, medium, and high (e.g., 3 ng/mL, 30 ng/mL, and 80 ng/mL).

Sample Preparation (Protein Precipitation)

-

To 100 µL of plasma sample (calibrator, QC, or unknown) in a microcentrifuge tube, add 20 µL of the Uracil-d2 working solution (100 ng/mL).

-

Add 300 µL of cold acetonitrile to precipitate the plasma proteins.

-

Vortex the mixture vigorously for 30 seconds.

-

Centrifuge at 14,000 rpm for 10 minutes at 4°C.

-

Carefully transfer the supernatant to a clean autosampler vial for LC-MS/MS analysis.

LC-MS/MS Analysis

-

Liquid Chromatography (LC) Conditions:

-

Column: A suitable reversed-phase column, such as a C18 column (e.g., Phenomenex Kinetex PS C18, 2.6 µm, 4.6 x 100 mm), is recommended.[5]

-

Mobile Phase A: 0.1% Formic acid in water.[5]

-

Mobile Phase B: 0.1% Formic acid in methanol.[5]

-

Gradient: A gradient elution appropriate for the separation of uracil and Uracil-d2.

-

Flow Rate: 0.45 mL/min.[5]

-

Injection Volume: 10 µL.

-

Column Temperature: 40°C.

-

-

Mass Spectrometry (MS) Conditions:

-

Instrument: A tandem mass spectrometer equipped with an electrospray ionization (ESI) source.

-

Ionization Mode: Negative ion mode is often used for uracil quantification.[4]

-

MRM Transitions: The specific precursor and product ions for uracil and Uracil-d2 should be optimized by infusion. Representative MRM transitions are provided in Table 1.

-

Data Presentation

Table 1: Mass Spectrometry Parameters

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Polarity |

| Uracil | 111.0 | 69.0 | Negative |

| Uracil-d2 | 113.0 | 71.0 | Negative |

Note: These are typical MRM transitions and may require optimization based on the specific mass spectrometer used.

Table 2: Method Performance Characteristics

| Parameter | Acceptance Criteria | Typical Performance |

| Linearity (r²) | ≥ 0.99 | > 0.999[5] |

| Calibration Range | - | 1 - 100 ng/mL[4] |

| Lower Limit of Quantification (LLOQ) | S/N > 10 | 1.0 ng/mL[4] |

| Intra-Assay Precision (%CV) | ≤ 15% | ≤ 12.4%[4] |

| Inter-Assay Precision (%CV) | ≤ 15% | ≤ 7.2%[4] |

| Intra-Assay Accuracy (%Bias) | Within ± 15% | Within ± 2.8%[4] |

| Inter-Assay Accuracy (%Bias) | Within ± 15% | Within ± 2.9%[4] |

Data Analysis

Quantification is performed by calculating the peak area ratio of the analyte (uracil) to the internal standard (Uracil-d2). A calibration curve is generated by plotting the peak area ratios of the calibrators against their known concentrations. A weighted (1/x²) linear regression analysis is typically used to fit the curve. The concentration of uracil in the unknown samples is then determined by interpolating their peak area ratios from the calibration curve.[2]

Visualizations

Caption: Experimental workflow for the quantification of uracil in plasma.

Caption: Logical decision-making process for DPD deficiency screening.

Conclusion

The described LC-MS/MS method, utilizing Uracil-d2 as an internal standard, provides a robust, sensitive, and reliable approach for the quantification of uracil in human plasma. The simple protein precipitation sample preparation makes it suitable for high-throughput analysis in clinical and research settings. This application note serves as a comprehensive guide for researchers, scientists, and drug development professionals to implement this method, contributing to the advancement of personalized medicine in fluoropyrimidine-based chemotherapy.

References

Quantitative Analysis of Uracil in Human Plasma by LC-MS/MS Using Uracil-d2-1 as an Internal Standard

Application Note

Introduction

Uracil, a naturally occurring nucleobase, is a critical analyte in clinical research, particularly for assessing the activity of dihydropyrimidine dehydrogenase (DPD). DPD is the primary enzyme responsible for the catabolism of fluoropyrimidine drugs like 5-fluorouracil (5-FU), which are widely used in cancer chemotherapy. Patients with DPD deficiency are at a high risk of severe toxicity from standard doses of these drugs. Accurate quantification of endogenous uracil levels in plasma can help identify patients with DPD deficiency, allowing for dose adjustments to improve safety and efficacy.

This application note describes a robust and sensitive method for the quantitative analysis of uracil in human plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS) with Uracil-d2-1 as a stable isotope-labeled internal standard. The use of a deuterated internal standard is the gold standard for quantitative mass spectrometry as it effectively compensates for variations in sample preparation, matrix effects, and instrument response, ensuring high accuracy and precision.[1][2]

Principle of the Method

The stable isotope dilution technique is employed for the accurate quantification of uracil. A known concentration of this compound, which is chemically identical to uracil but has a higher mass, is added to all samples, calibrators, and quality controls at the beginning of the sample preparation process. During LC-MS/MS analysis, uracil and this compound co-elute chromatographically but are distinguished by the mass spectrometer based on their different mass-to-charge ratios (m/z). The concentration of uracil in a sample is determined by calculating the ratio of the peak area of the analyte to the peak area of the internal standard and comparing this ratio to a calibration curve.[1][2]

Experimental Protocols

Materials and Reagents

-

Uracil (Analyte)

-

This compound (Internal Standard)

-

LC-MS/MS grade acetonitrile, methanol, and water

-

Formic acid (LC-MS grade)

-

Human plasma (K2-EDTA)

Preparation of Solutions

-

Stock Solutions (1 mg/mL):

-

Prepare individual stock solutions of Uracil and this compound in a 50:50 methanol:water mixture.

-

-

Working Standard Solutions (for Calibration Curve):

-